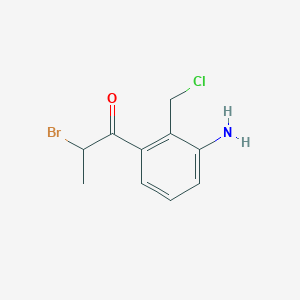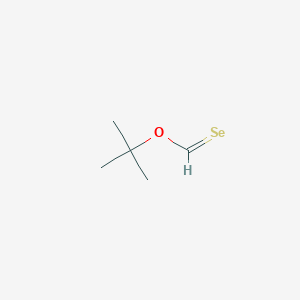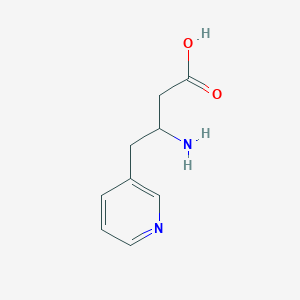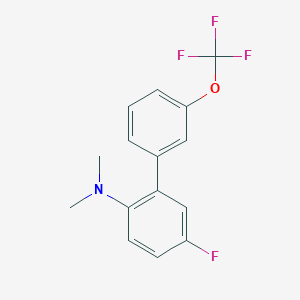
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a furan ring, a pyrazole ring, and a boronic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a furan derivative with a suitable pyrazole precursor under conditions that facilitate the formation of the pyrazole ring. The boronic acid group can then be introduced via hydroboration or other boron-insertion reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions that favor the desired product while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Furan-2-boronic acid: Similar structure but lacks the pyrazole ring.
2-Furylboronic acid: Another furan derivative with a boronic acid group.
Uniqueness: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a furan and a pyrazole ring, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C8H9BN2O3 |
|---|---|
Peso molecular |
191.98 g/mol |
Nombre IUPAC |
[1-(furan-2-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
Clave InChI |
BFELDWCEAVCSSJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)C2=CC=CO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)








